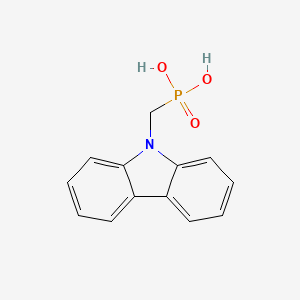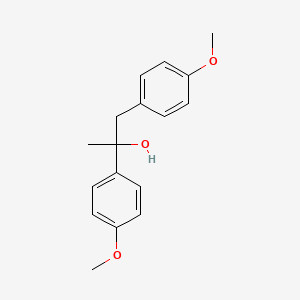
1,2-Bis(4-methoxyphenyl)-2-propanol
説明
1,2-Bis(4-methoxyphenyl)ethyne is a pharmacological compound that exhibits compelling prospects for biomedical study . It has been found to have photophysical, fluorescence properties, and biomolecular applications .
Synthesis Analysis
1,2-Bis(4-methoxyphenyl)ethyne is synthesized by the reaction of trimethylsilylacetylene and sodium with zirconium and can be cleaved by reductive elimination in high concentrations .Molecular Structure Analysis
The molecular formula of 1,2-Bis(4-methoxyphenyl)ethyne is C16H14O2 . For more detailed structural information, you may refer to databases like ChemSpider .Chemical Reactions Analysis
While specific chemical reactions involving 1,2-Bis(4-methoxyphenyl)ethyne are not mentioned, it’s known that it can be synthesized by the reaction of trimethylsilylacetylene and sodium with zirconium .Physical And Chemical Properties Analysis
The average mass of 1,2-Bis(4-methoxyphenyl)ethyne is 238.281 Da and its monoisotopic mass is 238.099380 Da .科学的研究の応用
Bacterial Metabolism and Environmental Impact
Bacterial Metabolism of Bisphenol A
A study by Spivack, Leib, and Lobos (1994) describes the metabolism of Bisphenol A by a Gram-negative aerobic bacterium. This metabolism involves a novel pathway that includes oxidative skeletal rearrangement of Bisphenol A, leading to the production of 1,2-bis(4-hydroxyphenyl)-2-propanol and other compounds (Spivack, Leib, & Lobos, 1994).
Biodegradation of Bisphenol A
Another study by Lobos, Leib, and Su (1992) investigates the biodegradation of bisphenol A and other bisphenols by a novel gram-negative aerobic bacterium. This bacterium uses bisphenol A as a sole source of carbon and energy, converting it into 1,2-bis(4-hydroxyphenyl)-1-propanol among other compounds (Lobos, Leib, & Su, 1992).
Chemical Reactions and Synthesis
Friedel-Crafts Reaction of Anisole with Epoxide
Inoue, Sugita, and Ichikawa (1978) studied the reaction of anisole with propylene oxide catalyzed by aluminum chloride, leading to the formation of various compounds including 1,1-bis(methoxyphenyl)propanes. This research highlights the chemical reactivity of compounds related to 1,2-Bis(4-methoxyphenyl)-2-propanol (Inoue, Sugita, & Ichikawa, 1978).
Synthesis of Photoluminescent Compounds
Lowe and Weder (2002) synthesized photoluminescent compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, highlighting the potential application of similar compounds in photoluminescent materials (Lowe & Weder, 2002).
Environmental Bioremediation
- Bioremediation of Bisphenol A: A study by Chhaya and Gupte (2013) discusses the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A. This research is significant in understanding the environmental impact and degradation of bisphenol-related compounds (Chhaya & Gupte, 2013).
Corrosion Inhibition
- Corrosion Control in Steel: Bentiss et al. (2009) explored the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in inhibiting corrosion of mild steel in hydrochloric acid medium. This indicates potential applications of similar compounds in corrosion control (Bentiss et al., 2009).
特性
IUPAC Name |
1,2-bis(4-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-17(18,14-6-10-16(20-3)11-7-14)12-13-4-8-15(19-2)9-5-13/h4-11,18H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUGARUBJXMERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone](/img/structure/B3285048.png)
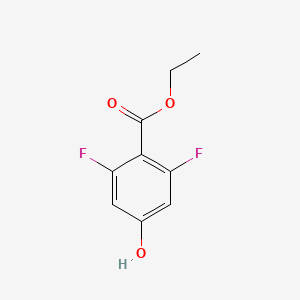
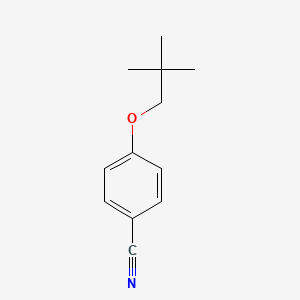
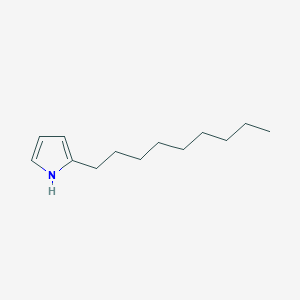
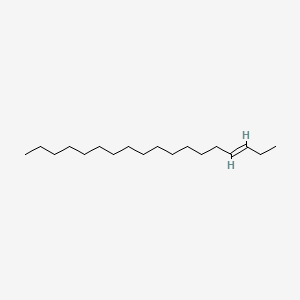


![1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3285104.png)
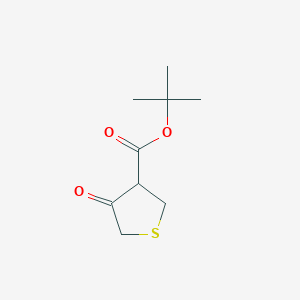
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid,5-methyl ester](/img/structure/B3285108.png)
